N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a triazolopyridine moiety linked to an acetamide group through a sulfanyl bridge, with an ethoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide typically involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and a triazole precursor under acidic or basic conditions.
Introduction of the Sulfanyl Bridge: The sulfanyl bridge is introduced by reacting the triazolopyridine core with a suitable thiol reagent, such as thiourea or a thiol derivative, under mild conditions.
Attachment of the Acetamide Group: The acetamide group is attached through an acylation reaction using an acyl chloride or anhydride in the presence of a base like triethylamine.
Ethoxyphenyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the acetamide or triazolopyridine moieties using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ethoxyphenyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazolopyridine derivatives, amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory, anti-cancer, and antimicrobial agents.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic targets.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and sensors.
Industry: The compound’s unique chemical properties make it a candidate for various industrial applications, including catalysis and the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety may bind to active sites or allosteric sites on proteins, modulating their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity. The sulfanyl bridge can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
- N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
- N-(4-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Uniqueness
N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide is unique due to the presence of the ethoxy group, which can influence its lipophilicity, solubility, and overall pharmacokinetic properties. This modification can lead to differences in biological activity and therapeutic potential compared to similar compounds with different substituents.
Biological Activity
N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide is a compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- Ethoxyphenyl group : Contributes to lipophilicity and potential interactions with biological membranes.
- Triazolo-pyridine moiety : Known for its role in various biological activities, including enzyme inhibition.
- Thioether linkage : May influence the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets.
- Inhibition of Enzymes : The compound has been studied for its ability to inhibit various enzymes, including:
- Indoleamine 2,3-dioxygenase 1 (IDO1) : A critical enzyme in the immune response that regulates tryptophan metabolism. Inhibition of IDO1 can enhance anti-tumor immunity.
- p38 Mitogen-Activated Protein Kinase (MAPK) : Implicated in inflammatory responses and cellular stress. Inhibitors of p38 MAPK have potential therapeutic applications in inflammatory diseases and cancer.
Research Findings
Several studies have reported on the biological activity of compounds related to the triazolo-pyridine scaffold, highlighting their pharmacological properties:
- Cytotoxicity : Research indicates that derivatives of triazolo-pyridines exhibit varying degrees of cytotoxic effects against cancer cell lines. For instance, a study showed that certain analogs had IC50 values in the low micromolar range against A375 melanoma cells .
Compound | Yield (%) | Cell Viability (%) at 10 μM | IDO1 Inhibition (%) at 10 μM |
---|---|---|---|
VS9 | 91±9.9 | 35±6 | 2.6±0.5 |
VS10 | 87±18.3 | 42±9 | 2.8±0.9 |
VS11 | 98±7.4 | 23±5 | – |
VS12 | 100±4.1 | 64±8 | 6.9±0.8 |
- Metabolic Stability : The compound has shown promising metabolic stability in vitro, indicating potential for further development as a therapeutic agent . Metabolic pathways include aliphatic and aromatic hydroxylation.
Case Studies
A notable case study involved the evaluation of a series of triazolo-pyridine derivatives for their IDO1 inhibitory activity and cytotoxic effects on tumor cells. The study demonstrated that modifications to the triazolo-pyridine scaffold significantly influenced both enzyme inhibition and cytotoxicity profiles .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-2-22-13-8-6-12(7-9-13)17-15(21)11-23-16-19-18-14-5-3-4-10-20(14)16/h3-10H,2,11H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVGUGGYAMHTSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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